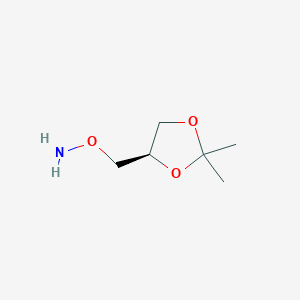
1,2-ジエチル-3-ヒドロキシピリジン-4-オン
説明
Synthesis Analysis
The synthesis of hydroxypyridinones, including 1,2-diethyl-3-hydroxypyridin-4-one, involves strategies aimed at improving their physico-chemical and pharmacokinetic properties for efficient metal chelation, particularly with aluminum and iron. Bidentate and hexadentate hydroxypyridinones have been developed, with a focus on enhancing their metal binding interactions and lipo-hydrophilic character through various synthetic pathways (Santos, 2002).
Molecular Structure Analysis
The structure of hydroxypyridinones is critical to their chelating ability and biological activity. The 3-hydroxy-4-pyridinone core is particularly effective in binding metal ions, offering a framework for the development of orally active chelators. The hexadentate hydroxypyridinones, despite being a more recent development, show higher affinity for metal ions under physiological conditions than their bidentate counterparts due to their structural attributes (Santos, 2002).
Chemical Reactions and Properties
Hydroxypyridinones undergo various chemical reactions that enhance their chelating properties and biological activities. These reactions include complexation with metals, which is fundamental to their application in chelation therapy. The chemical reactivity of these compounds facilitates their interaction with metal ions, leading to the formation of stable complexes (Santos, 2002).
Physical Properties Analysis
The physical properties of hydroxypyridinones, such as solubility and stability, are crucial for their practical applications. The lipo-hydrophilic balance of these compounds suggests their suitability as chelators, with implications for their formulation and delivery in medical applications (Santos, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of hydroxypyridinones are influenced by their structure. The presence of the 3-hydroxy-4-pyridinone moiety enhances their ability to act as efficient chelators. These properties are pivotal in the design and development of hydroxypyridinone-based therapeutics (Santos, 2002).
科学的研究の応用
光線力学療法
1,2-ジエチル-3-ヒドロキシピリジン-4-オンは、膀胱の光線力学療法(PDT)における組織選択性を高めるために使用されてきました . 生きている細胞では、プロトポルフィリンIX(PpIX)から光不活性なヘムへの変換は、組織鉄の存在下でフェロキラーゼによって触媒されます。 この最終的なコミットメントステップの阻害は、PpIXの蓄積増加をもたらします . 異なる膀胱層におけるPpIXの蓄積に対する1,2-ジエチル-3-ヒドロキシピリジン-4-オンのin vivo効果を評価しました . 処理したラットでは、移行上皮のPpIXの蛍光強度は2倍になったが、筋肉層では鉄キレーターなしの場合に見られるレベルとほぼ同じレベルで低いままでした . これは、1,2-ジエチル-3-ヒドロキシピリジン-4-オンが、ALA誘導PpIX組織選択性を高めるための効果的で便利な方法となり得ることを示唆しています
作用機序
Target of Action
1,2-Diethyl-3-hydroxypyridin-4-one, also known as CP94, is a member of the hydroxypyridinone (HOPO) family of chelators . Its primary targets are various metal ions, with a high binding affinity towards iron (III) . These metal ions play crucial roles in numerous biological processes, and their dysregulation can lead to various health issues.
Mode of Action
CP94 interacts with its targets by chelating them, forming stable complexes . This chelation process can influence the bioavailability of the targeted metal ions, affecting their roles in various biological processes. For instance, by chelating iron (III), CP94 can affect iron-dependent processes such as the conversion of protoporphyrin IX (PpIX) to haem .
Biochemical Pathways
The chelation of metal ions by CP94 can affect several biochemical pathways. For example, the chelation of iron can inhibit the action of ferrochelatase, an enzyme that catalyzes the conversion of PpIX to haem . This inhibition can lead to increased accumulation of PpIX, a potent photosensitizer .
Pharmacokinetics
CP94 exhibits biexponential elimination from the blood, with an average systemic clearance of 1.5 liters/hr/kg and a mean terminal elimination half-life of 2.02 hours . The mean volume of distribution at steady state is 2.69 liters/kg . The oral bioavailability of CP94 is about 53%, and peak blood concentration occurs at about 0.5 hours after oral administration .
Result of Action
The chelation of iron by CP94 can lead to the accumulation of PpIX, which can be used in photodynamic therapy . Moreover, CP94 can form two phase II metabolites, the 3-O- and 4-O-glucuronides .
Action Environment
The action of CP94 can be influenced by various environmental factors. For instance, the presence of iron overload can increase the therapeutic safety margin of CP94 . Additionally, the efficacy of CP94 in inducing PpIX accumulation can be enhanced by the addition of CP94 to the drinking water . .
特性
IUPAC Name |
1,2-diethyl-3-hydroxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFEESCIBNMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151223 | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115900-75-9 | |
| Record name | CP 94 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115900-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diethyl-3-hydroxypyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CGP-46700 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3PX21X7IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)





![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)




